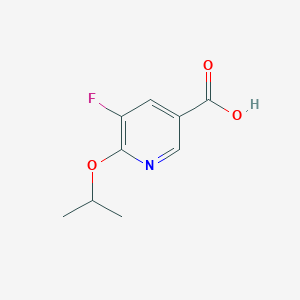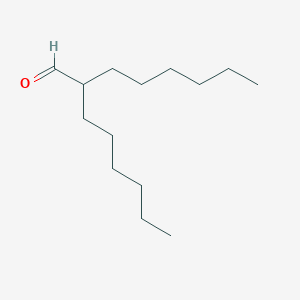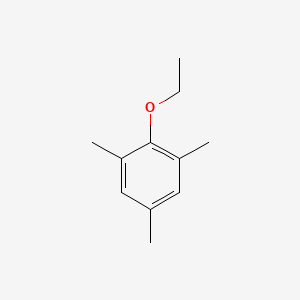
6-methoxy-3-pyrrolidin-1-yl-2H-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-3-pyrrolidin-1-yl-2H-isoquinolin-1-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds Isoquinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-pyrrolidin-1-yl-2H-isoquinolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxyisoquinoline with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-3-pyrrolidin-1-yl-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can have distinct biological activities and applications .
Aplicaciones Científicas De Investigación
6-methoxy-3-pyrrolidin-1-yl-2H-isoquinolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-methoxy-3-pyrrolidin-1-yl-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: Another isoquinoline derivative with potential biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, known for their diverse pharmacological properties.
Uniqueness
6-methoxy-3-pyrrolidin-1-yl-2H-isoquinolin-1-one is unique due to the combination of the methoxy group and the pyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
6-methoxy-3-pyrrolidin-1-yl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H16N2O2/c1-18-11-4-5-12-10(8-11)9-13(15-14(12)17)16-6-2-3-7-16/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,17) |
Clave InChI |
ZUTNNQVQHDFLES-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)NC(=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [2-methyl-2-mercaptopropyl]carbamate](/img/structure/B8561840.png)

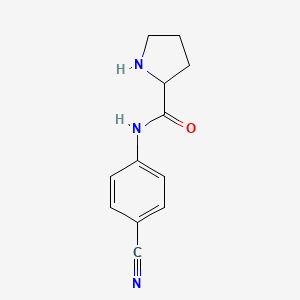
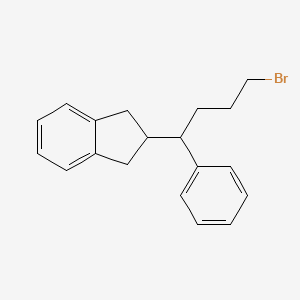
![3-[(Thiophen-2-yl)methyl]-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B8561885.png)
![4-(4-Hydroxyphenyl)benzo[b]thiophene-7-carbaldehyde](/img/structure/B8561898.png)
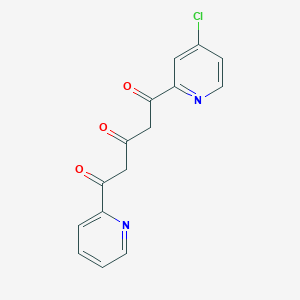
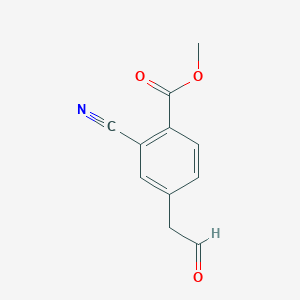

![1h-Indole-1-carboxylic acid,5-[[2-(dimethylamino)acetyl]amino]-2,3-dihydro-,1,1-dimethylethyl ester](/img/structure/B8561916.png)
